N-methoxy-N-methylcarbamoyl chloride

Description

Contextualization within Amide Chemistry and Carbonyl Equivalents

In organic chemistry, amides are a fundamental functional group characterized by a nitrogen atom attached to a carbonyl group (C=O). masterorganicchemistry.com This linkage imparts distinct properties that differ from amines; for instance, the nitrogen in an amide is significantly less basic due to the electron-withdrawing nature of the adjacent carbonyl. masterorganicchemistry.com Amides can be primary, secondary, or tertiary, depending on the number of carbon-based substituents on the nitrogen atom. masterorganicchemistry.com

The concept of "carbonyl equivalents" is central to understanding the role of N-methoxy-N-methylamides. acs.org Direct reactions of highly reactive organometallic reagents (like Grignard or organolithium reagents) with common carboxylic acid derivatives such as acid chlorides or esters to form ketones are often problematic. orientjchem.orgwikipedia.org The ketone product is itself reactive and can undergo a second reaction with the organometallic reagent, leading to an "over-addition" product, typically a tertiary alcohol. wikipedia.org Weinreb amides serve as effective carbonyl equivalents, allowing for the synthesis of ketones by circumventing this over-addition problem. acs.orgorientjchem.org

Historical Development and Significance of N-Methoxy-N-methyl Amides as Versatile Synthetic Intermediates

The development of N-methoxy-N-methyl amides as key synthetic intermediates is credited to Steven M. Weinreb and Steven Nahm, who first reported their use in 1981. acs.orgwikipedia.org Their work introduced a method to synthesize ketones and aldehydes that offered greater control and higher yields compared to previous techniques. orientjchem.orgwikipedia.org The significance of what came to be known as the "Weinreb ketone synthesis" lies in the unique stability of the intermediate formed during the reaction. acs.orgwikipedia.org

When an organometallic reagent adds to a Weinreb amide, it forms a stable tetrahedral intermediate. acs.org This stability is attributed to the chelation of the metal ion (from the Grignard or organolithium reagent) by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the amide. acs.orgchemistrysteps.com This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. acs.org This prevents the ketone from being present in the reaction mixture with unreacted organometallic reagent, thus avoiding the problematic second addition. acs.orgwikipedia.org This breakthrough has made Weinreb amides a widely adopted and dependable tool in organic synthesis. acs.orgwikipedia.org

N-Methoxy-N-methylcarbamoyl Chloride as a Strategic Reagent and Synthetic Building Block

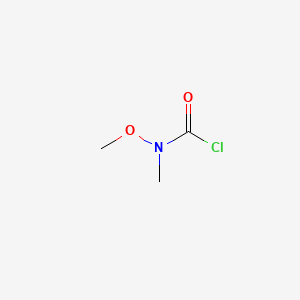

This compound is a reactive acyl chloride derivative that serves as a primary building block for the synthesis of Weinreb amides. Its structure features a carbamoyl (B1232498) chloride group with both a methoxy and a methyl group on the nitrogen atom, which confers its unique reactivity. It is a key reagent for converting carboxylic acids and their derivatives into the corresponding Weinreb amides, often in high yields. researchgate.net The reagent can also be used in palladium-catalyzed reactions to prepare α,β-unsaturated Weinreb amides from organoboronic acids. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30289-28-2 biosynth.comscbt.com |

| Molecular Formula | C₃H₆ClNO₂ biosynth.comscbt.com |

| Molecular Weight | 123.54 g/mol biosynth.comscbt.com |

| Appearance | Clear colorless to light yellow liquid thermofisher.com |

| Boiling Point | ~67–69 °C at 25 mmHg orgsyn.org |

| IUPAC Name | this compound nih.gov |

Academic Research Focus and Current Directions

Current academic research continues to explore and expand the utility of this compound and the resulting Weinreb amides. Investigations focus on developing new, milder, and more efficient methods for their synthesis. For example, one-pot procedures have been developed to generate Weinreb amides directly from carboxylic acids using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618), avoiding the need to first isolate an acid chloride. orientjchem.orgresearchgate.net

Another major area of focus is the application of this chemistry in the synthesis of complex and bioactive molecules, including natural products and pharmaceuticals. acs.org For instance, the methodology has been applied to the preparation of functionalized β-lactams and compounds with potential antiviral properties. tandfonline.com Research has also demonstrated novel transformations of Weinreb amides. Instead of using highly reactive organometallic reagents, methods employing Wittig reagents have been developed to convert Weinreb amides into ketones under milder conditions. orientjchem.orgorganic-chemistry.org Furthermore, unusual reactivity has been discovered where, under strongly basic conditions, N-methoxy-N-methylamides can undergo an E2 elimination, presenting a potential limitation but also a new synthetic pathway. lookchem.com The development of new reagents, such as N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcarbamoyl precursors, allows for the one-pot synthesis of more complex structures like β-keto Weinreb amides and unsymmetrical ketones. acs.org

Table 2: Selected Applications of this compound and Weinreb Amides

| Application | Description | Starting Materials |

|---|---|---|

| Ketone Synthesis | The classic application, reacting a Weinreb amide with organometallic reagents to form a stable chelated intermediate, which yields a ketone upon workup. acs.orgwikipedia.org | Weinreb Amides, Grignard Reagents, Organolithium Reagents |

| Aldehyde Synthesis | Selective reduction of Weinreb amides using a mild hydride reducing agent like lithium aluminum hydride (LiAlH₄) or DIBAL-H stops at the aldehyde stage. wikipedia.orgorganic-chemistry.org | Weinreb Amides, Hydride Reducing Agents |

| Synthesis of Bioactive Molecules | Used as a key step in synthesizing complex molecules with pharmacological activity, such as antiviral compounds and β-lactams. tandfonline.com | Lactam-derived Triflates, Carboxylic Acids |

| Carbonylative Coupling Reactions | The reagent is used as a coupling partner in palladium-catalyzed reactions to construct carbon-carbon bonds. | Lactams, Organostannanes, Organoboronic acids researchgate.net |

| Nonclassical Wittig Reaction | Conversion of Weinreb amides to ketones using alkylidenetriphenylphosphoranes, avoiding harsh organometallic reagents. organic-chemistry.org | Weinreb Amides, Wittig Reagents |

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQJHXLWZDMQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370576 | |

| Record name | N-methoxy-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30289-28-2 | |

| Record name | N-methoxy-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylcarbamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methoxy N Methylcarbamoyl Chloride

Classical and Conventional Preparative Routes

Traditional methods for synthesizing N-methoxy-N-methylcarbamoyl chloride rely on the reaction of a suitable precursor with a potent chlorinating agent. These routes are well-established but often involve reagents that require specialized handling and safety precautions.

The primary precursor for the synthesis of this compound is N,O-dimethylhydroxylamine or its more stable hydrochloride salt. orgsyn.org The core transformation involves the introduction of a carbonyl chloride group onto the nitrogen atom of the hydroxylamine (B1172632) derivative. This is typically achieved by reacting the precursor with a suitable chlorinating agent. While phosgene (B1210022) is a classic agent for this purpose, other chlorinating agents can also be employed, though less commonly for this specific transformation. The general strategy involves the acylation of the amine with a source of the "COCl" group.

Phosgene (COCl₂) is a highly effective reagent for the synthesis of carbamoyl (B1232498) chlorides. The reaction with a secondary amine, such as N,O-dimethylhydroxylamine, proceeds to form the desired this compound.

The reaction of secondary amines with stoichiometric amounts of phosgene requires careful control of experimental conditions to achieve high yields. nih.gov A critical consideration is the management of the hydrogen chloride (HCl) byproduct generated during the reaction. The presence of HCl can lead to the formation of amine hydrochlorides, rendering the amine unreactive. To mitigate this, a base is typically added to act as an HCl scavenger. nih.gov Pyridine (B92270) is a commonly used base for this purpose. nih.gov However, the use of other bases like triethylamine (B128534) can sometimes lead to side reactions, such as dealkylation. nih.gov

Due to the extreme toxicity and gaseous nature of phosgene, its use is strictly controlled and requires specialized equipment, such as a well-ventilated fume hood and appropriate scrubber systems, to ensure safety.

Modern and Sustainable Synthesis Approaches

Reflecting a broader shift in chemical manufacturing, modern syntheses of this compound prioritize safety and environmental considerations. These methods often involve substitutes for highly hazardous reagents and align with the principles of green chemistry.

A significant advancement in safety over phosgene-based methods is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). nih.gov Triphosgene is a stable, crystalline solid that serves as a safer, solid equivalent of phosgene. nih.gov It is considerably easier and safer to handle, transport, and store. In solution, and often with the aid of a catalyst, triphosgene decomposes to generate three equivalents of phosgene in situ, thereby avoiding the need to handle the hazardous gas directly.

One of the most established and well-documented methods for preparing this compound involves the reaction of N,O-dimethylhydroxylamine hydrochloride with triphosgene. orgsyn.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758), at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side products. orgsyn.org A base, commonly triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction. orgsyn.org

A typical laboratory-scale procedure is as follows:

A suspension of triphosgene in anhydrous dichloromethane is cooled significantly (e.g., to -78 °C). orgsyn.org

N,O-dimethylhydroxylamine hydrochloride is added to the suspension. orgsyn.org

A solution of pyridine or triethylamine in dichloromethane is added dropwise, maintaining a very low internal temperature (e.g., below -72 °C). orgsyn.orgevitachem.com

After the addition is complete, the reaction mixture is stirred for a period before being allowed to warm to room temperature.

The product is isolated by filtration to remove the amine hydrochloride salt, followed by evaporation of the solvent and purification, typically by vacuum distillation. orgsyn.orgevitachem.com

This method provides good to high yields of the desired product. orgsyn.org

Table 1: Comparison of Phosgene vs. Triphosgene for Synthesis

| Feature | Phosgene | Triphosgene |

|---|---|---|

| Physical State | Colorless Gas | White Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Easier and safer to handle and weigh |

| Toxicity | Extremely high | Lower direct toxicity, but generates phosgene |

| Reaction Stoichiometry | 1 equivalent | 1/3 equivalent (generates 3 eq. phosgene) |

| Typical Use | Large-scale industrial processes | Laboratory and kilogram-scale synthesis nih.gov |

Research into alternative carbamoylating agents aims to further enhance safety and expand the synthetic toolkit. While direct replacements for the "COCl" group in this specific synthesis are not widely documented beyond phosgene analogues, broader strategies in carbamate (B1207046) synthesis offer potential future pathways. For instance, methods using carbon dioxide (CO₂) as a C1 feedstock in the presence of a dehydrating agent can form isocyanates, which can then be trapped to form carbamates. organic-chemistry.org The development of novel reagents that can efficiently perform carbamoylation under mild conditions remains an active area of research.

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.iruniroma1.it The evolution of this compound synthesis reflects these principles.

Prevention: Using triphosgene instead of phosgene is a prime example of preventing the risk associated with handling a highly toxic gas. uniroma1.it

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. While the formation of amine hydrochloride salts reduces atom economy, their removal by filtration is a straightforward process. orgsyn.orgijnc.ir

Less Hazardous Chemical Syntheses: The move from phosgene to solid triphosgene is a clear application of this principle. nih.govnih.gov

Safer Solvents and Auxiliaries: While chlorinated solvents like dichloromethane are effective for this synthesis, green chemistry encourages the exploration of less hazardous alternatives where possible. orgsyn.orgijnc.ir The selection of solvents is a balance between reaction efficiency, safety, and environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. The triphosgene method often requires initial cooling to control reactivity but is then typically allowed to proceed at room temperature, which is more energy-efficient than reactions requiring prolonged heating. researchgate.net

Future developments in this area may involve catalytic routes that can operate under even milder conditions or the use of flow chemistry, which can improve safety and control when handling hazardous intermediates. uniroma1.it

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₃H₆ClNO₂ | Product |

| N,O-Dimethylhydroxylamine | C₂H₇NO | Precursor |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | Precursor Salt |

| Phosgene | COCl₂ | Chlorinating Agent |

| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ | Chlorinating Agent |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Triethylamine | C₆H₁₅N | Base/HCl Scavenger |

| Pyridine | C₅H₅N | Base/HCl Scavenger |

| Hydrogen Chloride | HCl | Byproduct |

Reaction Mechanisms and Chemoselectivity of N Methoxy N Methylcarbamoyl Chloride

Mechanistic Investigations of Acyl Transfer and Carbonyl Appending Reactions

The acyl transfer and carbonyl appending reactions of N-methoxy-N-methylcarbamoyl chloride are fundamental to its utility in organic synthesis, allowing for the introduction of the N-methoxy-N-methylamido group, a precursor to the widely used Weinreb amide functionality. While specific mechanistic studies focusing exclusively on this compound are not extensively documented, the mechanism can be understood through the well-established principles of nucleophilic acyl substitution.

The core of the mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. This addition step leads to the formation of a transient tetrahedral intermediate. The stability of this intermediate is a key feature of reactions involving N-methoxy-N-methylamides, contributing to their chemoselectivity. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is a good leaving group, to yield the acylated product.

In the context of carbonyl appending, this compound serves as a carbonyl equivalent. For instance, in reactions with organometallic reagents, the initial product is an N-methoxy-N-methylamide (a Weinreb amide). The unique stability of the tetrahedral intermediate formed upon addition of a second equivalent of the organometallic reagent to the Weinreb amide prevents over-addition, a common problem with other acylating agents like acid chlorides or esters. This stability is attributed to the chelating effect of the methoxy (B1213986) and methyl groups on the nitrogen, which stabilizes the intermediate and prevents its collapse until workup. This allows for the controlled synthesis of ketones from a wide range of organometallic reagents.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and this compound has proven to be a valuable coupling partner in these transformations. These reactions provide a direct route to N-methoxy-N-methylamides (Weinreb amides) from various organometallic reagents.

The palladium-catalyzed coupling of this compound allows for the formation of carbon-carbon bonds with a variety of organometallic reagents. A notable example is the Stille-type cross-coupling reaction with organotin compounds. However, the toxicity of organostannanes has prompted the development of alternative methods utilizing less toxic reagents like organoboronic acids.

A significant advancement in this area is the direct synthesis of Weinreb amides from organoboronic acids and this compound. This methodology has been shown to be applicable to a broad range of substrates, including electron-rich, electron-poor, and sterically hindered arylboronic acids, as well as heteroarylboronic acids and alkenylboronic acids.

However, certain limitations exist. For instance, some sterically hindered arylboronic acids and certain heteroarylboronic acids, such as those derived from pyridine (B92270), may exhibit lower reactivity or fail to couple under standard conditions. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to overcome some of these limitations.

A highly efficient protocol for the palladium-catalyzed cross-coupling of this compound with organoboronic acids has been developed, providing a direct route to a diverse array of Weinreb amides. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), in the presence of a base and a suitable solvent. organic-chemistry.org

The scope of this reaction is broad, encompassing various substituted arylboronic acids, heteroarylboronic acids, and alkenylboronic acids. The use of potassium phosphate (B84403) monohydrate as the base and anhydrous ethanol (B145695) as the solvent has been found to be particularly effective. nih.govorganic-chemistry.org This method avoids the use of carbon monoxide, a toxic and flammable gas often required in other carbonylation reactions. organic-chemistry.org

Below is a table summarizing the scope of the palladium-catalyzed cross-coupling of this compound with various organoboronic acids. organic-chemistry.org

| Entry | Organoboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-methoxy-N-methylbenzamide | 95 |

| 2 | 4-Methoxyphenylboronic acid | N-methoxy-4,N-dimethylbenzamide | 98 |

| 3 | 4-Trifluoromethylphenylboronic acid | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 85 |

| 4 | 2-Thiopheneboronic acid | N-methoxy-N-methylthiophene-2-carboxamide | 75 |

| 5 | (E)-Styrylboronic acid | (E)-N-methoxy-N-methylcinnamamide | 88 |

Reaction conditions: this compound (1.0 equiv), organoboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol %), K₃PO₄·H₂O (3.0 equiv), ethanol, 65 °C.

The palladium-catalyzed cross-coupling methodology has been successfully extended to include potassium organotrifluoroborates as coupling partners. nih.gov These reagents are often more stable and easier to handle than the corresponding boronic acids. The reaction conditions are similar to those used for organoboronic acids, typically involving a palladium catalyst and a base in an appropriate solvent. nih.govorganic-chemistry.org

This extension further broadens the synthetic utility of this compound, providing access to a wide range of Weinreb amides from readily available starting materials. The yields obtained with potassium organotrifluoroborates are generally comparable to those achieved with organoboronic acids. nih.govorganic-chemistry.org

The following table illustrates the palladium-catalyzed coupling of this compound with potassium organotrifluoroborates. organic-chemistry.org

| Entry | Potassium Organotrifluoroborate | Product | Yield (%) |

| 1 | Potassium phenyltrifluoroborate | N-methoxy-N-methylbenzamide | 92 |

| 2 | Potassium 4-fluorophenyltrifluoroborate | 4-Fluoro-N-methoxy-N-methylbenzamide | 89 |

| 3 | Potassium 2-naphthyltrifluoroborate | N-methoxy-N-methyl-2-naphthamide | 80 |

| 4 | Potassium (E)-styryltrifluoroborate | (E)-N-methoxy-N-methylcinnamamide | 85 |

Reaction conditions: this compound (1.0 equiv), potassium organotrifluoroborate (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol %), K₃PO₄·H₂O (3.0 equiv), ethanol, 65 °C.

The generally accepted mechanism for the palladium-catalyzed cross-coupling of this compound with organoboron reagents involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organoboron reagent (organoboronic acid or potassium organotrifluoroborate) transfers its organic group to the Pd(II) center, displacing the chloride ion. This step is typically facilitated by the base. uwindsor.ca

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired N-methoxy-N-methylamide product. uwindsor.ca

The choice of ligand plays a critical role in the efficiency of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. organic-chemistry.orgnih.gov These ligands influence the electronic and steric properties of the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle. Bulky and electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved catalyst performance. nih.gov

Catalyst development has focused on creating more active and stable palladium catalysts that can operate under milder conditions and with a broader substrate scope. While dichlorobis(triphenylphosphine)palladium(II) is an effective catalyst for many applications, research continues to explore other palladium sources and ligand combinations to address the limitations of the current systems, particularly for challenging substrates. organic-chemistry.orgnih.gov

Nucleophilic Acyl Substitution Pathways

This compound is a reactive acyl chloride derivative and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. masterorganicchemistry.com The general mechanism for this reaction is a two-step addition-elimination process. masterorganicchemistry.com

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the nitrogen atom. The subsequent step involves the collapse of the tetrahedral intermediate, with the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as the leaving group. masterorganicchemistry.com

The reactivity of this compound in nucleophilic acyl substitution reactions is comparable to that of other acid chlorides. It can react with a wide range of nucleophiles, including:

Alcohols: to form carbamates.

Amines: to form ureas.

Thiols: to form thiocarbamates.

Organometallic reagents (e.g., Grignard reagents, organolithium reagents): to form N-methoxy-N-methylamides (Weinreb amides).

The solvolysis of carbamoyl chlorides, which is a nucleophilic acyl substitution reaction with the solvent acting as the nucleophile, has been studied mechanistically. nih.govnih.govresearchgate.net These studies indicate that the reaction can proceed through either an Sₙ1-like mechanism, involving the formation of a carbamoyl cation intermediate, or a bimolecular pathway, depending on the solvent and the substituents on the nitrogen atom. nih.govnih.govresearchgate.net For this compound, the presence of the electron-donating methoxy and methyl groups on the nitrogen would likely stabilize any positive charge development on the carbonyl carbon, influencing the specific pathway taken.

Electrophilic Reactivity in Organic Transformations

This compound (Cl-CON(OCH₃)CH₃) is a specialized acyl chloride derivative valued in organic synthesis for its role as a controlled electrophile. The reactivity of the compound is centered on the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The general mechanism for its reaction with nucleophiles follows the well-established nucleophilic acyl substitution pathway. This process typically involves two main steps: initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond, yielding the substituted product.

The reaction pathway can, however, vary depending on the nucleophile and reaction conditions. Solvolysis in polar, ionizing solvents may exhibit characteristics of a unimolecular (SN1-like) process involving a carbamoyl cation intermediate. Conversely, reactions with potent nucleophiles, such as amines or organometallic reagents, generally proceed via a bimolecular (SN2-like) addition-elimination mechanism. researchgate.net

A significant aspect of the electrophilic reactivity of this compound is the chemoselectivity it displays, particularly in reactions with organometallic reagents. While typical acyl chlorides often undergo a double addition with strong organometallic reagents (like Grignard or organolithium reagents) to yield tertiary alcohols, this compound facilitates the synthesis of ketones. The resulting N-methoxy-N-methyl amide, commonly known as a Weinreb amide, forms a stable, five-membered chelated intermediate with the metal atom of the organometallic reagent. researchgate.netacs.org This tetrahedral intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. Consequently, it resists the second addition of the nucleophile, allowing for the clean isolation of the ketone after hydrolysis. researchgate.netacs.org

This controlled reactivity makes this compound a valuable reagent for the synthesis of Weinreb amides from various nucleophiles. For instance, a palladium-catalyzed cross-coupling reaction between this compound and various aryl or vinyl boronic acids provides access to a range of Weinreb benzamides and α,β-unsaturated Weinreb amides. nih.gov This method expands the utility of the carbamoyl chloride beyond traditional nucleophiles.

The table below summarizes the electrophilic transformations of this compound with different classes of nucleophiles.

| Nucleophile Class | Nucleophile Example | Product Type | General Conditions |

| Amines | Primary/Secondary Amine (R₂NH) | N,N'-substituted Urea (B33335) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) |

| Alcohols | Alcohol (ROH) | Carbamate (B1207046) | Base (e.g., Pyridine), Aprotic Solvent |

| Organoboronic Acids | Phenylboronic Acid | Weinreb Amide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Solvent (e.g., Toluene) nih.gov |

| Grignard Reagents | Alkyl/Aryl-MgBr | Weinreb Amide | Anhydrous Aprotic Solvent (e.g., THF, Ether), Low Temperature |

| Organolithium Reagents | Alkyl/Aryl-Li | Weinreb Amide | Anhydrous Aprotic Solvent (e.g., THF, Ether), Low Temperature |

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The role of this compound in stereocontrolled synthesis is primarily associated with the utility of its products, the chiral N-methoxy-N-methyl (Weinreb) amides, rather than direct diastereoselective carbamoylation reactions. The literature does not extensively report on reactions where a chiral center on a nucleophile directly influences the addition to this compound to produce a non-racemic mixture of diastereomeric products with high selectivity.

Instead, stereochemical control is typically exerted in steps preceding the formation of the Weinreb amide. Chiral substrates, which have been synthesized or resolved to be enantiomerically pure, can be converted to the corresponding Weinreb amides without compromising the integrity of existing stereocenters. This is particularly valuable as chiral Weinreb amides are stable, versatile intermediates that can be converted into other important chiral functional groups, such as aldehydes and ketones, often without racemization at the α-carbon. acs.org

A common strategy in asymmetric synthesis involves the use of chiral auxiliaries, such as Evans-type oxazolidinones. uwindsor.ca A substrate is first acylated with a chiral auxiliary, which then directs a subsequent diastereoselective reaction (e.g., alkylation or aldol (B89426) reaction). While the resulting chiral N-acyloxazolidinone can be cleaved to various functional groups, its conversion to a Weinreb amide is a known transformation that preserves the newly established stereocenter. orientjchem.org This two-step approach—diastereoselective reaction followed by conversion to the Weinreb amide—is a powerful method for preparing enantiomerically enriched ketones and aldehydes.

For example, an enantiomerically pure α-amino acid can be converted into a chiral Weinreb amide using coupling agents and N,O-dimethylhydroxylamine. researchgate.net The resulting chiral amide can then react with an organometallic reagent to furnish a chiral α-amino ketone, a valuable building block in medicinal chemistry. The stability of the Weinreb amide functionality throughout this process is key to maintaining stereochemical purity.

The table below illustrates the role of N-methoxy-N-methyl amide formation in preserving stereochemistry in chiral molecules.

| Chiral Substrate | Transformation | Product | Significance |

| Enantiopure Carboxylic Acid | Coupling with N,O-dimethylhydroxylamine | Chiral Weinreb Amide | Preserves α-stereocenter; precursor to chiral ketones/aldehydes. acs.org |

| Product from Evans Asymmetric Alkylation | Cleavage and conversion to Weinreb amide | Chiral Weinreb Amide | Captures the stereochemistry established by the chiral auxiliary. orientjchem.org |

| N-protected α-Amino Acid | Amide coupling (e.g., with COMU) with N,O-dimethylhydroxylamine | Chiral α-Amino Weinreb Amide | Low racemization, providing access to chiral α-amino ketones. researchgate.net |

Applications of N Methoxy N Methylcarbamoyl Chloride in Complex Molecule Synthesis

Versatility as a Carbonyl Equivalent in Organic Transformations

N-methoxy-N-methylcarbamoyl chloride is instrumental in the formation of Weinreb amides, which are highly effective acylating agents and are considered versatile carbonyl equivalents in organic synthesis. evitachem.comtandfonline.com The unique stability of the N-methoxy-N-methylamide functional group allows it to act as a stable platform for introducing a carbonyl group into a molecule without the risk of over-addition reactions commonly seen with more reactive carboxylic acid derivatives. wisc.eduorientjchem.org

The transformation proceeds via the synthesis of a Weinreb amide, which then reacts with organometallic reagents or hydrides. tandfonline.com The remarkable stability of the Weinreb amide is attributed to the formation of a stable metal-chelated tetrahedral intermediate upon nucleophilic attack. wisc.eduunito.it This intermediate resists the subsequent addition of another equivalent of the nucleophile, a common problem with reagents like Grignard or organolithiums reacting with other acylating agents. wisc.eduorientjchem.org After this controlled addition, an acidic workup hydrolyzes the intermediate to furnish the desired ketone or aldehyde in high yield. This two-step sequence, initiated by chemistry involving this compound or its derivatives, effectively allows for the controlled installation of a carbonyl group, making it a cornerstone strategy in synthetic chemistry. organic-chemistry.orgacs.org

Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

The synthesis of N-methoxy-N-methylamides (Weinreb amides) is the principal application of this compound and its related amine, N,O-dimethylhydroxylamine. These amides are pivotal intermediates for the synthesis of ketones and aldehydes. organic-chemistry.orgacs.org Various synthetic strategies have been developed to access these valuable compounds.

Direct acylation strategies involving this compound often utilize palladium-catalyzed cross-coupling reactions to form Weinreb amides. These methods provide an alternative to the traditional condensation of carboxylic acids.

One such approach is a palladium-catalyzed cross-coupling reaction between organoboronic acids and this compound. organic-chemistry.orgnih.gov This protocol allows for the synthesis of a range of Weinreb benzamides, heteroaromatic analogues, and α,β-unsaturated Weinreb amides. organic-chemistry.org The method is notable for avoiding the use of carbon monoxide and for its applicability to potassium organotrifluoroborates, which are often more stable and easier to handle than the corresponding boronic acids. organic-chemistry.orgacs.org

Another direct acylation approach is the Stille-type cross-coupling reaction, which pairs aryl and vinyl stannanes with this compound. unito.itacs.org While effective, the toxicity of organotin reagents has led to the development of less toxic alternatives, such as the aforementioned boronic acid-based methods. acs.org

| Coupling Partner | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|

| Organoboronic Acids | PdCl₂(Ph₃P)₂, K₃PO₄·H₂O, EtOH | Effective for aryl, heteroaryl, and alkenyl boronic acids; avoids toxic reagents. | organic-chemistry.org |

| Potassium Organotrifluoroborates | PdCl₂(Ph₃P)₂, K₃PO₄·H₂O, EtOH | Couples stable trifluoroborate salts with comparable efficiency to boronic acids. | organic-chemistry.org |

| Aryl/Vinyl Stannanes | Palladium Catalyst | Stille-type coupling; effective but involves toxic organotin reagents. | unito.itacs.org |

The most widespread approach for preparing Weinreb amides is the convergent synthesis starting from carboxylic acids or their activated derivatives, such as acid chlorides. wisc.eduorientjchem.org These methods typically involve the condensation of the acid with N,O-dimethylhydroxylamine or its hydrochloride salt, often facilitated by a coupling agent or by converting the carboxylic acid into a more reactive intermediate. wikipedia.orgarkat-usa.org

Several methods have been developed to achieve this transformation efficiently:

Using N-Acylbenzotriazoles: Carboxylic acids can be converted into N-acylbenzotriazoles, which then react with N,O-dimethylhydroxylamine hydrochloride under mild conditions to afford the corresponding Weinreb amides in high yields (73–97%). arkat-usa.orgresearchgate.net This method is advantageous due to its simplicity, mild reaction conditions, and lack of racemization for chiral substrates. arkat-usa.org

Using Chlorinating Agents: A protocol using 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent allows for the in situ generation of acid chlorides from carboxylic acids. tandfonline.com These intermediates then react with N,O-dimethylhydroxylamine to form Weinreb amides in good yields. The conditions are mild and compatible with common urethane (B1682113) protecting groups like Boc, Cbz, and Fmoc. tandfonline.com

Using Peptide Coupling Reagents: A variety of standard peptide coupling reagents can be employed to facilitate the amide bond formation between a carboxylic acid and N,O-dimethylhydroxylamine. wikipedia.orgarkat-usa.org

From Esters or Lactones: Treatment of esters or lactones with trimethylaluminium (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride provides the corresponding Weinreb amides in good yields. wikipedia.org

| Activating Agent/Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| N-Acylbenzotriazoles | Two-step process via a stable acylating intermediate. | Reaction of N-acylbenzotriazole with N,O-dimethylhydroxylamine HCl and base in THF. | arkat-usa.org |

| CPI-Cl | In situ generation of an acid chloride from the carboxylic acid. | Carboxylic acid, CPI-Cl, DIPEA in CH₂Cl₂, followed by addition of N,O-dimethylhydroxylamine. | tandfonline.com |

| Methanesulfonyl Chloride | Activation via a mixed anhydride (B1165640); particularly useful for hindered acids. | MsCl, triethylamine (B128534), N-methoxy-N-methylamine in THF at 0°C. | organic-chemistry.org |

| Peptide Coupling Reagents (e.g., BOP, DCC) | Direct one-pot condensation of the acid and amine. | Reagent, carboxylic acid, N,O-dimethylhydroxylamine HCl, and base. | arkat-usa.org |

Palladium-catalyzed aminocarbonylation represents another powerful strategy for the synthesis of Weinreb amides. researchgate.net This approach typically involves the reaction of an aryl halide or triflate with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst. unito.itacs.org

For instance, lactam-, lactone-, and thiolactone-derived triflates can be converted into N-methoxy-N-methylamides via palladium-catalyzed aminocarbonylation under atmospheric pressure of carbon monoxide at room temperature. unito.it This method is efficient, requiring only a small amount of catalyst (2 mol %) with a suitable ligand like Xantphos. unito.it Similarly, aryl bromides can be subjected to palladium-catalyzed aminocarbonylation with N,O-dimethylhydroxylamine in a carbon monoxide atmosphere to yield the desired Weinreb amides. acs.org Mechanistic studies on related systems show these reactions often proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reaction with the amine. berkeley.edu

The synthesis of Weinreb amides from sterically hindered carboxylic acids can be challenging, with many standard coupling methods resulting in low yields or failure to convert. organic-chemistry.org To address this, specialized methods have been developed.

One effective technique involves the activation of the hindered carboxylic acid with methanesulfonyl chloride in the presence of triethylamine. organic-chemistry.orgnih.gov This forms a mixed anhydride of methanesulfonic acid, which is sufficiently reactive to be attacked by N-methoxy-N-methylamine, affording the sterically hindered Weinreb amide in good yields (59-88%). organic-chemistry.orgnih.gov This method has proven effective for both aromatic and aliphatic systems and avoids the epimerization of adjacent stereocenters. organic-chemistry.org

Another approach utilizes the chlorinating agent CPI-Cl, which has been successfully applied to the synthesis of Weinreb amides from sterically hindered Nα-protected amino acids. tandfonline.com The protocol's mild conditions are a key advantage in preserving the integrity of complex and sensitive substrates. tandfonline.com

Precursors to Aldehydes and Ketones via Weinreb Amides

A primary application stemming from this compound is the use of its derived Weinreb amides as stable precursors for aldehydes and ketones. organic-chemistry.orgacs.org This transformation, known as the Weinreb ketone synthesis, involves treating the Weinreb amide with organometallic reagents (like Grignard or organolithium reagents) to produce ketones or with metal hydride reagents (like lithium aluminum hydride or DIBAL-H) to yield aldehydes. tandfonline.comwisc.eduwikipedia.org

The key to the success of this method is the remarkable stability of the tetrahedral intermediate formed upon the initial nucleophilic attack on the amide carbonyl. wisc.edu The nitrogen's methoxy (B1213986) group chelates the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring intermediate. wisc.eduunito.it This chelated species is stable at low temperatures and does not collapse to release the ketone until an aqueous or acidic workup is performed. wisc.edu This stability prevents the common problem of over-addition, where a second equivalent of the highly reactive organometallic reagent would attack the newly formed ketone to produce a tertiary alcohol. wisc.eduorientjchem.org

This reliable and high-yielding protocol has become a standard strategy in organic synthesis. acs.org An alternative, non-organometallic method involves a nonclassical Wittig reaction, where alkylidenetriphenylphosphoranes react with Weinreb amides to form an intermediate that hydrolyzes to the corresponding ketone under mild conditions. organic-chemistry.orgnih.gov

| Weinreb Amide Substrate | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic or Aliphatic Weinreb Amide | Grignard Reagents (e.g., R-MgBr) | Ketone | Clean conversion without tertiary alcohol byproduct. | wisc.edu |

| Aromatic or Aliphatic Weinreb Amide | Organolithium Reagents (e.g., R-Li) | Ketone | Effective for a wide range of organolithium species. | wisc.edu |

| Aromatic or Aliphatic Weinreb Amide | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Controlled reduction of the amide to the aldehyde oxidation state. | wikipedia.org |

| Aromatic or Aliphatic Weinreb Amide | Alkylidenetriphenylphosphoranes | Ketone | Non-organometallic (Wittig-type) conditions, offering high chemoselectivity. | organic-chemistry.org |

Controlled Reduction Pathways for Aldehyde Formation

A significant application of Weinreb amides is their controlled reduction to aldehydes. wisc.edu Unlike the reduction of esters or acid chlorides, which often proceed to the corresponding alcohol, the reduction of a Weinreb amide can be cleanly stopped at the aldehyde stage. acs.org This selectivity is attributed to the formation of a stable, metal-chelated intermediate upon addition of a hydride reagent. wisc.edu This intermediate does not collapse to the aldehyde until an aqueous workup is performed, thus protecting the newly formed aldehyde from further reduction. acs.org

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL). wikipedia.org More recent methodologies have introduced milder and more selective reagents. For example, chloromagnesium dimethylaminoborohydride (MgAB) has been developed for the efficient reduction of Weinreb amides to aldehydes under ambient conditions. escholarship.org This reagent is a complementary alternative to traditional hydrides and offers a simple and mild pathway for aldehyde synthesis. escholarship.org To prevent any potential over-reduction during the workup process, the aldehyde products can be isolated as stable sodium bisulfite adducts, which can be stored and later converted to the pure aldehyde when needed. escholarship.org

Organometallic Additions for Ketone Synthesis

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is often complicated by a second nucleophilic attack, leading to the formation of tertiary alcohols as byproducts. wisc.edu The use of Weinreb amides, prepared from reagents like this compound, elegantly circumvents this issue. wikipedia.org When a Weinreb amide is treated with organolithium or Grignard reagents, it forms a highly stable tetrahedral intermediate that is stabilized by chelation of the metal ion by the methoxy and carbonyl oxygen atoms. wisc.eduwikipedia.org

This chelated intermediate remains stable even in the presence of excess organometallic reagent and at non-cryogenic temperatures. wisc.edu The desired ketone is only released upon acidic workup, which breaks down the stable intermediate. acs.org This methodology has proven to be a robust and high-yielding route to a wide array of ketones and avoids the need for stringent control of stoichiometry or reaction temperature often required with other methods. wisc.edu Furthermore, palladium-catalyzed cross-coupling reactions between organoboronic acids and this compound have been developed, providing a direct and simple protocol for synthesizing Weinreb benzamides and α,β-unsaturated Weinreb amides, which are precursors to the corresponding ketones. nih.gov

Table 1: Examples of Ketone Synthesis from Weinreb Amides This table is illustrative of the general reaction and does not represent specific experimental data from the cited sources.

| Weinreb Amide Structure (Starting Material) | Organometallic Reagent | Ketone Structure (Product) |

|---|---|---|

| Phenylmagnesium bromide (PhMgBr) |  |

| Methyllithium (CH₃Li) |  |

| Ethylmagnesium chloride (EtMgCl) |  |

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govencyclopedia.pub The unique reactivity of Weinreb amides makes them valuable precursors for the synthesis of these important ring systems. nih.gov Research has shown that Weinreb amides can undergo an acyl substitution-conjugate addition sequence with acetylides to furnish densely functionalized β-enaminoketoesters. researchgate.net These intermediates are versatile building blocks that can be used in regioselective cyclocondensation reactions, for instance with hydrazines, to construct heterocyclic systems like pyrazoles. researchgate.net

In another novel sequential process, the reaction of Weinreb amides with vinyl Grignard reagents, followed by a Michael-type addition with various amines, provides an efficient route to β-aminoketones. organic-chemistry.org These products can be further transformed into other heterocyclic structures, such as pyrazolines, through subsequent reactions. organic-chemistry.org

Contributions to Total Synthesis of Natural Products

The reliability and predictability of reactions involving Weinreb amides have made them a staple in the field of total synthesis, where constructing complex molecular architectures with high precision is paramount. The Weinreb amide functionality serves as a robust handle for introducing carbonyl groups that can be elaborated into other functionalities as a synthetic sequence progresses. Its use as a key intermediate has been critical in the total synthesis of numerous complex natural products. Notable examples where the Weinreb amide strategy played a pivotal role include the syntheses of Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B. wikipedia.org

Achieving stereocontrol is a central goal of modern organic synthesis. The carbamoyl (B1232498) group, for which this compound is a precursor, can be instrumental in directing enantioselective transformations. N-carbamoyl imines, for example, exhibit increased reactivity towards nucleophiles and have been successfully employed in asymmetric methodologies to produce chiral amine derivatives. rsc.org

More directly, carbamate-derived reagents have been used in the enantioselective synthesis of β-amino acids. orgsyn.org In one such application, a benzyl (B1604629) N-methoxy-carbamate was used as a reagent for the carbamidomethylation of titanium enolates in a highly stereoselective Mannich-type reaction, demonstrating the utility of such structures in complex, enantioselective bond-forming processes. orgsyn.org

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

The versatility and reliability of this compound and the resulting Weinreb amides make them valuable in industrial-scale synthesis for both the pharmaceutical and agrochemical sectors. The compound is used in the synthesis of agrochemicals, such as in the production of isobutyl clopidogrel. biosynth.com In medicinal chemistry, the ability to efficiently synthesize ketones and functionalized intermediates like β-aminoketones is crucial. organic-chemistry.org The methods involving Weinreb amides are well-suited for creating libraries of compounds for drug discovery, including parallel and solid-phase syntheses. organic-chemistry.org

Agrochemical Active Ingredient Precursors

The precise control offered by this compound in acylation reactions makes it a valuable reagent in the synthesis of precursors for various agrochemical active ingredients. Its ability to introduce a carbonyl group that can be further elaborated into a variety of functional groups is particularly useful in building the complex molecular scaffolds required for modern pesticides.

One notable application is in the preparation of precursors for insecticides and herbicides. For instance, various N-substituted carbamoyl chlorides are used as intermediates in the synthesis of N-thio-substituted benzofuranyl carbamates, which exhibit insecticidal properties. These carbamoyl chlorides can be reacted with benzofuranols to produce the final active compounds. Similarly, reaction with amines can yield N-thio-substituted ureas with herbicidal activity.

Furthermore, this compound is instrumental in the synthesis of fungicidal compounds. For example, it is a key reagent in the preparation of certain strobilurin fungicides. Strobilurins are a major class of fungicides used in agriculture, known for their broad-spectrum activity. The synthesis of these complex molecules often involves the creation of a specific ketone intermediate, a transformation for which this compound is well-suited. The palladium-catalyzed cross-coupling reaction between organoboronic acids and this compound provides an efficient route to Weinreb amides, which are direct precursors to these essential ketone building blocks. organic-chemistry.orgnih.gov

The following table summarizes some examples of agrochemical precursors synthesized using this compound and related compounds:

| Precursor Type | Agrochemical Class | Synthetic Utility of this compound |

| N-Thio-substituted Benzofuranyl Carbamates | Insecticides | Formation of the carbamoyl chloride intermediate. |

| N-Thio-substituted Ureas | Herbicides | Formation of the carbamoyl chloride intermediate. |

| Strobilurin Analogues | Fungicides | Synthesis of ketone precursors via Weinreb amides. organic-chemistry.orgnih.gov |

| Pyridinylmethyl-benzamide Derivatives | Insecticides | Potential for the synthesis of ketone intermediates. |

Pharmaceutical Building Blocks and Large-Scale Synthesis Considerations

The synthesis of pharmaceutical active ingredients (APIs) often requires the construction of intricate molecular structures with a high degree of stereochemical control. This compound, through the formation of Weinreb amides, provides a reliable method for the creation of key ketone and aldehyde intermediates that are frequently found in pharmaceutical building blocks. orientjchem.org

The utility of this compound extends to the synthesis of a variety of pharmaceutical precursors. For example, it can be employed in the preparation of β-aminoketones, which are important structural motifs in many biologically active compounds. A sequential process involving the reaction of a Weinreb amide with a vinyl Grignard reagent, followed by a Michael-type addition of an amine, provides an efficient route to these valuable intermediates. organic-chemistry.org This methodology has potential applications in medicinal chemistry for the parallel and solid-phase synthesis of compound libraries.

While the versatility of this compound in laboratory-scale synthesis is well-established, its application in large-scale pharmaceutical manufacturing requires careful consideration of several factors. The use of reagents like phosgene (B1210022) in the synthesis of carbamoyl chlorides raises safety concerns, leading to the development of alternative, safer protocols for their preparation, especially on an industrial scale. researchgate.net

For the large-scale synthesis of Weinreb amides, the choice of coupling reagents and reaction conditions is critical to ensure high yields, purity, and cost-effectiveness. While numerous coupling agents are available for the formation of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, many are expensive or generate significant waste, posing challenges for industrial applications. tandfonline.com The development of efficient and economical methods, such as the use of less expensive coupling agents or the in-situ generation of acid chlorides, is an active area of research to facilitate the large-scale production of pharmaceutical intermediates derived from this compound. tandfonline.com

The table below highlights some pharmaceutical building blocks and the role of this compound in their synthesis:

| Pharmaceutical Building Block | Therapeutic Area (Potential) | Role of this compound | Large-Scale Considerations |

| β-Aminoketones | Various | Synthesis of Weinreb amide precursors. organic-chemistry.org | Efficiency of the multi-step sequence. |

| Chiral Ketones | Various (e.g., Antivirals) | Formation of Weinreb amides for stereoselective ketone synthesis. | Availability and cost of chiral starting materials and reagents. |

| Heterocyclic Ketones | Various | Palladium-catalyzed synthesis of heteroaromatic Weinreb amides. organic-chemistry.orgnih.gov | Catalyst loading, cost, and removal. |

Advanced Spectroscopic and Computational Analysis in Research on N Methoxy N Methylcarbamoyl Chloride

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are fundamental in the analysis of N-methoxy-N-methylcarbamoyl chloride, offering non-destructive and highly detailed information about its molecular structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are routinely employed to characterize the compound and monitor its transformation during chemical reactions.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide unambiguous data for confirming the presence and connectivity of the methyl and methoxy (B1213986) groups.

In ¹H NMR spectroscopy, the molecule exhibits two characteristic singlets. The N-methyl (N-CH₃) protons typically resonate around δ 3.3 ppm, while the O-methyl (O-CH₃) protons appear slightly downfield at approximately δ 3.7 ppm. The integration of these peaks confirms the 1:1 ratio of the two methyl groups. Monitoring the disappearance of these signals and the appearance of new peaks corresponding to the product is a standard method for tracking reaction progress.

¹³C NMR spectroscopy provides further structural confirmation. The carbon signals for the N-methyl and O-methyl groups appear at distinct chemical shifts, and the carbonyl carbon (C=O) signal is also identifiable, though its exact position can vary with the solvent and other conditions.

Table 1: Typical ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.3 | Singlet |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound. nih.gov These methods probe the vibrational modes of the molecule, offering a molecular fingerprint. nih.gov

IR spectroscopy is particularly sensitive to polar bonds and is excellent for detecting the prominent carbonyl (C=O) group. The carbamoyl (B1232498) chloride functionality gives rise to a strong, characteristic absorption band in the IR spectrum. For this compound, this carbonyl stretch is typically observed around 1740 cm⁻¹. The presence of this band is a key indicator of the intact molecule. Its disappearance or a shift to a lower frequency (e.g., ~1680 cm⁻¹) can signify hydrolysis to the corresponding urea (B33335) or reaction to form another derivative.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy. nih.gov It is often more sensitive to non-polar, symmetric vibrations. While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as C-N and N-O stretches, can provide additional structural information. Analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~1740 | Strong |

| C-N | Stretch | Varies | Medium |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and assessing its purity. The technique provides a precise mass-to-charge ratio (m/z), which corresponds to the molecular ion.

The molecular formula of this compound is C₃H₆ClNO₂, yielding a molecular weight of approximately 123.54 g/mol . nih.govfishersci.combiosynth.comscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is 123.0087061 Da, allowing for unambiguous elemental composition confirmation. nih.gov

Mass spectrometry is also used to analyze reaction mixtures and identify byproducts or degradation products. For example, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can detect the presence of hydrolyzed impurities, such as N-methoxy-N-methylurea, which would appear at a different m/z value. The fragmentation pattern observed in the mass spectrum can also offer further structural evidence, although detailed studies on its specific fragmentation pathways are not widely published.

Table 3: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆ClNO₂ | nih.govfishersci.combiosynth.comscbt.com |

| Molecular Weight ( g/mol ) | 123.54 | nih.govfishersci.combiosynth.comscbt.com |

Theoretical Chemistry and Computational Modeling Studies

Computational chemistry provides profound insights into the intrinsic properties of this compound that are not always accessible through experimental methods alone. Theoretical models allow for the detailed examination of its reactivity, conformational landscape, and electronic structure.

Quantum Chemical Calculations on Reactivity, Transition States, and Electronic Properties

Quantum chemical calculations, using methods such as Density Functional Theory (DFT) and ab initio approaches (e.g., Møller-Plesset perturbation theory, MP2), are employed to model the behavior of this compound. researchgate.netnih.gov These calculations can predict its geometric parameters, vibrational frequencies, and electronic properties with high accuracy. researchgate.net

Studies on related carbamoyl chlorides have used these methods to investigate reaction mechanisms and transition state structures. researchgate.net For this compound, such calculations can elucidate its electrophilic nature, mapping the electron density and locating the sites most susceptible to nucleophilic attack (the carbonyl carbon). The calculated energies of reactants, transition states, and products help to rationalize reaction pathways and predict reactivity. The topological polar surface area, a descriptor related to electronic properties, has been computed to be 29.5 Ų. nih.gov

Conformation Analysis and Stereoelectronic Effects

The rotational barriers around the C-N and N-O bonds in this compound give rise to different possible conformations. Theoretical studies are vital for understanding the relative stabilities of these conformers and the stereoelectronic effects that govern them. researchgate.net

Computational analyses, such as creating a potential energy surface (PES) by systematically rotating specific dihedral angles, can identify the lowest energy conformations. nih.govresearchgate.net For similar molecules, these studies have shown that the planar arrangement of the nitrogen atom is common, with bond angles around 120°.

Molecular Dynamics Simulations of Reaction Systems and Interactions

Molecular dynamics (MD) simulations serve as a computational microscope, offering insights into the time-dependent behavior of molecules. For this compound, MD simulations can elucidate the dynamics of its reactions and intermolecular interactions, which are crucial for understanding its reactivity and role in synthetic chemistry.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. These forces then dictate the acceleration and subsequent motion of the atoms. By propagating the positions and velocities of all atoms in small time steps, a trajectory of the molecular system is generated. youtube.com

In the context of this compound, MD simulations can be employed to study several key aspects:

Solvation Dynamics: The behavior of this compound in different solvents can be simulated to understand how the solvent shell influences its conformational flexibility and reactivity. The arrangement and dynamics of solvent molecules around the carbonyl group and the N-methoxy-N-methyl moiety can significantly impact the accessibility of the electrophilic carbonyl carbon to nucleophiles.

Reaction with Nucleophiles: MD simulations can model the approach of a nucleophile towards this compound. This can reveal the preferred pathways of interaction, the formation of pre-reaction complexes, and the role of steric and electronic factors in guiding the reaction trajectory. For instance, simulating the interaction with an amine or an organometallic reagent can provide a dynamic picture of the initial steps of acylation reactions.

Conformational Analysis: The molecule possesses several rotatable bonds, and MD simulations can explore its conformational landscape. By identifying the most populated conformations and the energy barriers between them, a deeper understanding of its ground-state structure and how this structure relates to its reactivity can be obtained.

While MD simulations provide invaluable qualitative and semi-quantitative insights, they are often combined with quantum mechanics/molecular mechanics (QM/MM) methods for a more accurate description of chemical reactions. In a QM/MM simulation, the reacting species (e.g., this compound and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent and other non-reacting parts of the system are described by a classical force field. nih.gov This hybrid approach allows for the study of bond-breaking and bond-forming processes within a dynamic, solvated environment. nih.gov

A hypothetical MD simulation of the hydrolysis of this compound could provide data on the interaction energies and radial distribution functions between the carbamoyl chloride and water molecules, as illustrated in the table below.

| Simulation Parameter | Description | Hypothetical Value/Observation |

| System | One molecule of this compound in a box of 512 water molecules | |

| Force Field | OPLS-AA for the carbamoyl chloride, TIP3P for water | |

| Simulation Time | 10 ns | |

| Temperature | 298 K | |

| Pressure | 1 atm | |

| Radial Distribution Function g(r) of Carbonyl Carbon and Water Oxygen | Describes the probability of finding a water oxygen atom at a certain distance from the carbonyl carbon. | A sharp peak at ~2.8 Å, indicating a high probability of water molecules in close proximity to the electrophilic center. |

| Interaction Energy | The non-bonded interaction energy between the carbamoyl chloride and surrounding water molecules. | Fluctuates around a mean value, indicating stable solvation. |

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry provides powerful tools for predicting the spectroscopic properties and reaction energetics of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for these purposes. nih.govmdpi.com

Prediction of Spectroscopic Signatures:

Computational methods can predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which are essential for the characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. The predicted IR spectrum can be compared with experimental data to confirm the structure of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration would be a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.govchemaxon.com DFT calculations can predict the magnetic shielding tensors of the ¹H and ¹³C nuclei, which can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). github.io These predictions can aid in the assignment of experimental NMR spectra and in the structural elucidation of reaction products.

A hypothetical comparison of experimental and DFT-predicted spectroscopic data for this compound is presented below.

| Spectroscopic Data | Experimental Value (Hypothetical) | DFT Predicted Value (B3LYP/6-31G*) |

| IR (cm⁻¹) | ||

| C=O Stretch | 1785 | 1790 |

| C-N Stretch | 1250 | 1245 |

| ¹H NMR (ppm) | ||

| N-CH₃ | 3.20 | 3.15 |

| O-CH₃ | 3.85 | 3.80 |

| ¹³C NMR (ppm) | ||

| C=O | 168.5 | 169.0 |

| N-CH₃ | 35.2 | 34.8 |

| O-CH₃ | 62.1 | 61.7 |

Prediction of Reaction Energetics:

DFT calculations are also invaluable for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined. mdpi.com

Reaction Enthalpy (ΔH): The difference in the calculated total energies of the products and reactants provides the enthalpy of the reaction at 0 K. This indicates whether a reaction is exothermic or endothermic.

Activation Energy (Ea): The energy difference between the transition state and the reactants gives the activation energy, which is a crucial factor in determining the reaction rate. Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is a key step in this process. mdpi.com

Reaction Gibbs Free Energy (ΔG): By including corrections for zero-point vibrational energy, thermal energy, and entropy, the Gibbs free energy of reaction can be calculated. This determines the spontaneity of a reaction under specific temperature and pressure conditions.

For example, a DFT study on the reaction of this compound with a generic nucleophile (Nu⁻) could yield the following energetic profile:

| Reaction Coordinate | Calculated Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Tetrahedral) | -5.8 |

| Products (N-methoxy-N-methyl-Nu + Cl⁻) | -20.5 |

This data would suggest that the reaction is exothermic and proceeds through a tetrahedral intermediate via a transition state with a moderate activation barrier.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While many reactions involving N-methoxy-N-methylcarbamoyl chloride or its subsequent Weinreb amides proceed effectively with stoichiometric reagents, the development of catalytic systems is a key area of research for improving efficiency and selectivity. Catalysis plays a central role in green chemistry by lowering activation energies and reducing waste. ijnc.ir The focus is on transition-metal catalysis, which is known for its power in forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern synthesis, and their application to Weinreb amide chemistry demonstrates the potential for catalytic innovation. nih.gov Research into dendritic carbosilane-supported arylnickel(II) catalysts for reactions like the Kharasch addition shows a move towards creating recoverable catalysts that bridge homogeneous and heterogeneous systems, a concept applicable to reactions involving derivatives of this compound. cmu.edu Furthermore, copper-catalyzed enantioselective reactions, such as the fluorination of β-keto esters, highlight the potential for developing chiral catalytic systems that could be adapted for transformations involving this carbamoyl (B1232498) chloride. nih.gov

Future research is directed towards discovering catalysts that can directly engage with this compound to perform novel transformations or to improve the efficiency of existing ones under milder conditions. The goal is to develop systems that are not only highly active and selective but also robust and reusable, further enhancing the reagent's utility in complex molecule synthesis.

Table 1: Examples of Catalytic Systems in Related Syntheses

| Catalyst Type | Example Application | Potential Benefit for Carbamoyl Chloride Chemistry |

|---|---|---|

| Palladium Complexes | Suzuki, Heck, and Negishi C-C bond forming reactions. nih.gov | Could enable direct, selective coupling of the carbamoyl group with various substrates. |

| Nickel(II) Dendrimers | Atom-transfer radical addition (ATRA). cmu.edu | Development of recoverable and reusable catalysts for radical reactions. |

| Copper(II) Complexes | Enantioselective fluorination of β-keto esters. nih.gov | Potential for asymmetric synthesis involving the carbamoyl chloride or its derivatives. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of traditional batch-wise chemical synthesis into continuous flow and automated platforms represents a significant leap in efficiency, safety, and reproducibility. This compound and its derivatives are well-suited for this transition.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for handling reactive intermediates. Research has demonstrated the successful use of in-flow generated organosodium reagents for the synthesis of ketones from Weinreb amides. nih.gov This approach not only reproduces the results of batch methods but also offers a safer and more scalable process by avoiding the accumulation of large quantities of reactive species. nih.gov The ability to perform deprotonation and subsequent reactions in a continuous manner improves yield and chemoselectivity, as seen in the transformations of various Weinreb amides and carboxylic acids. nih.gov

Automated synthesis platforms, which combine robotics with software-driven experimental design and execution, are revolutionizing small molecule discovery. sigmaaldrich.comwikipedia.orgnih.gov These systems can perform a wide range of reactions, including amide bond formation and Suzuki couplings, with high throughput. sigmaaldrich.com The use of this compound as a stable, liquid acylating agent is ideal for such automated systems, where reagents are often handled in pre-filled cartridges or dispensed by robotic arms. sigmaaldrich.com This integration accelerates the synthesis of compound libraries for drug discovery and materials science, enabling rapid optimization of reaction conditions and molecular properties. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Ketones from Weinreb Amides

| Parameter | Batch-Type Method | In-Flow Method |

|---|---|---|

| Reagent Generation | Pre-formation or in-situ generation in a single pot. | Continuous generation and immediate use of the organosodium reagent. nih.gov |

| Safety | Potential for accumulation of hazardous reagents. | Enhanced safety due to small reaction volumes and containment. uniroma1.it |

| Scalability | Scaling up can be challenging and may alter reaction profiles. | More straightforward and predictable scalability by extending operation time. researchgate.net |

| Reproducibility | Can be sensitive to variations in addition rates and mixing. | High reproducibility due to precise control over flow rates and stoichiometry. nih.gov |

| Yield | Good to excellent yields reported. | Comparable or improved yields, with good to excellent results for various ketones. nih.gov |

Mechanochemical Approaches to this compound Chemistry

Mechanochemistry, the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, is a rapidly emerging field of green chemistry. rsc.org By conducting reactions in a solvent-free or low-solvent environment, mechanochemistry can dramatically reduce waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain from solution-phase chemistry. nih.govrsc.org

While specific research on the mechanochemical application of this compound is still nascent, the principles are highly applicable. The goals of mechanochemistry include using atom-economic reactions without solvents, employing non-hazardous reagents, and utilizing energy-efficient processes. colab.ws Many acylation and halogenation reactions have been successfully demonstrated using this technique. For example, the copper-catalyzed enantioselective fluorination of β-keto esters using N-fluorobenzenesulfonimide (NFSI) under ball-milling conditions was completed in just four minutes with high yields. nih.gov Similarly, significant rate enhancements have been observed in rearrangement reactions, where a process taking 12 days at high temperature in solution was completed in 90 minutes by milling. nih.gov